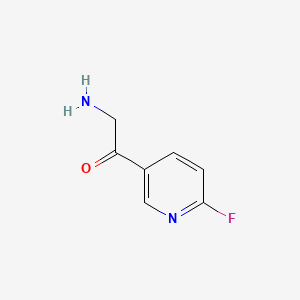
2-Amino-1-(6-fluoropyridin-3-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-1-(6-fluoropyridin-3-yl)ethanone is an organic compound with the molecular formula C7H7FN2O It is a derivative of pyridine, a heterocyclic aromatic organic compound, and contains both an amino group and a fluoro substituent on the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-1-(6-fluoropyridin-3-yl)ethanone typically involves the following steps:
Starting Material: The synthesis begins with 6-fluoropyridine, which is commercially available or can be synthesized through various methods.
Amination: The introduction of the amino group can be achieved through nucleophilic substitution reactions. For instance, 6-fluoropyridine can be reacted with ammonia or an amine under suitable conditions to introduce the amino group at the desired position.
Formation of Ethanone: The ethanone moiety can be introduced through acylation reactions. This can be achieved by reacting the aminated pyridine with an appropriate acylating agent, such as acetyl chloride, under controlled conditions.
Industrial Production Methods: In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the ethanone moiety to an alcohol group, resulting in the formation of 2-amino-1-(6-fluoro-3-pyridinyl)ethanol.
Substitution: The fluoro substituent on the pyridine ring can be replaced by other nucleophiles through substitution reactions, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under appropriate conditions to achieve substitution.
Major Products:
Oxidation Products: Nitroso or nitro derivatives.
Reduction Products: 2-Amino-1-(6-fluoro-3-pyridinyl)ethanol.
Substitution Products: Various substituted pyridine derivatives depending on the nucleophile used.
科学的研究の応用
2-Amino-1-(6-fluoropyridin-3-yl)ethanone has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders and inflammatory diseases.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Research: It serves as a probe or ligand in studies involving enzyme interactions and receptor binding.
Industrial Applications: The compound is used in the synthesis of agrochemicals and other specialty chemicals.
作用機序
The mechanism of action of 2-Amino-1-(6-fluoropyridin-3-yl)ethanone depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of the fluoro substituent can enhance binding affinity and selectivity due to its electron-withdrawing properties, which influence the compound’s overall electronic structure and reactivity.
類似化合物との比較
- 2-Amino-1-(6-chloro-3-pyridinyl)ethanone
- 2-Amino-1-(6-bromo-3-pyridinyl)ethanone
- 2-Amino-1-(6-methyl-3-pyridinyl)ethanone
Comparison:
- Fluoro vs. Chloro/Bromo: The fluoro substituent is smaller and more electronegative than chloro or bromo, leading to different electronic effects and reactivity patterns.
- Fluoro vs. Methyl: The fluoro group is electron-withdrawing, while the methyl group is electron-donating. This difference significantly impacts the compound’s chemical behavior and interactions with biological targets.
特性
CAS番号 |
136592-27-3 |
|---|---|
分子式 |
C7H7FN2O |
分子量 |
154.144 |
IUPAC名 |
2-amino-1-(6-fluoropyridin-3-yl)ethanone |
InChI |
InChI=1S/C7H7FN2O/c8-7-2-1-5(4-10-7)6(11)3-9/h1-2,4H,3,9H2 |
InChIキー |
BVCIDMLLMUGBHJ-UHFFFAOYSA-N |
SMILES |
C1=CC(=NC=C1C(=O)CN)F |
同義語 |
Ethanone, 2-amino-1-(6-fluoro-3-pyridinyl)- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















